KRCA-0008 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. [, ] ALK is a receptor tyrosine kinase implicated in the development of various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [] KRCA-0008 belongs to the class of bis-ortho-alkoxy-para-piperazine-substituted-2,4-dianilinopyrimidines, specifically designed as an ALK inhibitor for potential anticancer treatment. []
KRCA-0008 is a novel compound identified as a selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase. It has shown promising results in preclinical studies, particularly against cancers associated with activated anaplastic lymphoma kinase, such as anaplastic large-cell lymphoma. The compound is classified as a multi-kinase inhibitor, demonstrating significant inhibitory efficacy against both anaplastic lymphoma kinase and activated Cdc42-associated kinase proteins, making it a potential therapeutic candidate for targeted cancer treatments .
The synthesis of KRCA-0008 involves a multi-step organic process. Key steps include:
Technical details regarding the synthesis include specific reaction conditions such as temperature, solvent choice, and reaction times that optimize yield and purity .
The molecular structure of KRCA-0008 can be described by its chemical formula and configuration. It features a bis-ortho-alkoxy-para-piperazine substitution on a 2,4-dianilinopyrimidine scaffold.
The structural analysis indicates that the arrangement of atoms allows for effective binding to the target kinases, facilitating its inhibitory action .
KRCA-0008 undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. These include:
Technical details about these reactions involve kinetic studies that measure the inhibition constants (IC50) against anaplastic lymphoma kinase and activated Cdc42-associated kinase, which are reported to be 12 nM and 4 nM, respectively .
The mechanism of action of KRCA-0008 primarily involves:
Data from studies indicate that treatment with KRCA-0008 leads to G0/G1 cell cycle arrest in NPM-ALK-positive anaplastic large-cell lymphoma cells, significantly reducing tumor growth in xenograft models .
Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry for characterization .
KRCA-0008 is primarily investigated for its potential applications in cancer therapy, particularly targeting:
Its role as a therapeutic agent is supported by ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects .
KRCA-0008 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing the 2,4-dianilinopyrimidine scaffold for enhanced kinase inhibition. Discovered through targeted medicinal chemistry efforts, it was engineered as a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and activated CDC42 kinase 1 (Ack1, TNK2). Initial enzyme assays demonstrated remarkable inhibitory activity with IC₅₀ values of 12 nM for ALK and 4 nM for Ack1, surpassing earlier analogs in potency and selectivity profiles [3] [9]. The compound’s development focused on overcoming limitations of first-generation ALK inhibitors (e.g., crizotinib) by maintaining efficacy against clinically relevant resistance mutations, including L1196M and G1202R [1]. In vivo pharmacokinetic studies confirmed its oral bioavailability, enabling robust tumor growth suppression in xenograft models at doses of 25–50 mg/kg administered twice daily [3] [8].
KRCA-0008 belongs to the bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine chemical class. Its molecular structure (C₃₀H₃₇ClN₈O₄; MW: 609.12 g/mol) features:
Table 1: Structural and Pharmacokinetic Properties of KRCA-0008
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₇ClN₈O₄ |
CAS Registry Number | 1472795-20-2 |
Solubility | 230 mg/mL in DMSO; 60.9 mg/mL in ethanol |
IC₅₀ (ALK wild-type) | 12 nM |
IC₅₀ (Ack1) | 4 nM |
Oral Bioavailability | Confirmed in murine models |
The strategic substitution pattern, particularly the ortho-methoxy and para-piperazine groups, confers optimal three-dimensional binding to the ALK and Ack1 ATP pockets while reducing off-target effects against insulin receptor (IC₅₀: 210 nM) [3] [4].
The therapeutic significance of KRCA-0008 stems from the oncogenic synergy between ALK and Ack1 tyrosine kinases:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7